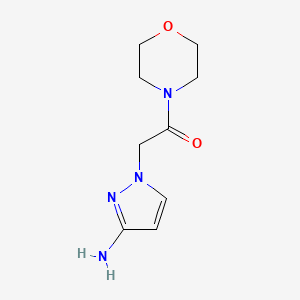

2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

描述

属性

IUPAC Name |

2-(3-aminopyrazol-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-8-1-2-13(11-8)7-9(14)12-3-5-15-6-4-12/h1-2H,3-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUMVJZFOUNTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 1179611-54-1, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.24 g/mol. The structure features a pyrazole ring and a morpholine moiety, which are known to contribute to various biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C9H14N4O2 |

| Molecular Weight | 210.24 g/mol |

| CAS Number | 1179611-54-1 |

| Appearance | Powder |

The compound is believed to exhibit its biological effects through modulation of various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other pyrazole derivatives that have shown efficacy in targeting protein kinases involved in inflammatory and cancer pathways .

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit the growth of human breast cancer cells through the modulation of MAPK signaling pathways .

Anti-inflammatory Properties

Inhibition of p38 MAP kinase has been noted in related pyrazole compounds, suggesting that this compound may also possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation .

Study on Antitumor Efficacy

One study examined the effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the potential for further development of this compound as a therapeutic agent .

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Initial findings from related compounds suggest favorable absorption and distribution profiles, which are critical for therapeutic applications .

相似化合物的比较

Structural and Physical Properties

The table below compares structural features, physical properties, and synthesis yields of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|---|---|

| 2-(3-Amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | C₉H₁₄N₄O₂ | 210.24 | N/A | N/A | Unsubstituted morpholine, 3-aminopyrazole |

| 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethan-1-one | C₁₅H₁₇N₅O₂ | 307.33 | 185 | 79 | Oxadiazole substituent |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one | C₁₄H₁₅N₃O₂S₂ | 345.42 | 206 | 89 | Benzothiazole-sulfanyl group |

| 1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one | C₁₀H₁₈N₂O₂ | 198.26 | Liquid | 80 | Pyrrolidine substituent |

| 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one | C₁₁H₁₈N₄O₂ | 238.29 | N/A | N/A | Dimethylmorpholine, 4-aminopyrazole |

| 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride | C₁₈H₂₄ClN₃O₂ | 349.86 | N/A | N/A | Benzothiazole, hydrochloride salt |

Key Observations :

准备方法

Detailed Preparation Methodology

Pyrazole Ring Formation

- Starting Materials: The pyrazole core is typically synthesized by reacting hydrazine hydrate with α,β-unsaturated ketones (chalcones) or hydrazones.

- Reaction Conditions: Cyclization is carried out in ethanol or tetrahydrofuran (THF) under reflux or room temperature conditions, often in the presence of a base such as sodium hydroxide or triethylamine.

- Example: A chalcone intermediate is prepared by Claisen–Schmidt condensation of acetophenone derivatives with aromatic aldehydes, followed by reaction with hydrazine hydrate to yield the 4,5-dihydro-1H-pyrazole ring.

Acylation with Morpholine-Containing Ethanone

- Acylation Agent: Chloroacetyl chloride or similar acyl halides are employed to introduce the ethanone moiety.

- Nucleophile: Morpholine acts as a nucleophile, reacting with the acyl chloride to form the morpholinyl ethanone intermediate.

- Coupling: The pyrazole nitrogen (N-1 position) is then acylated with the morpholinyl ethanone, typically in the presence of a base such as triethylamine to neutralize the released HCl.

- Reaction Conditions: The acylation is performed in anhydrous solvents like THF under ice-bath cooling to control reaction rate and prevent side reactions.

Amino Group Introduction

The amino group at the 3-position of the pyrazole ring can be introduced by:

- Using amino-substituted hydrazine derivatives during the initial cyclization step.

- Post-synthetic modification of the pyrazole ring via nucleophilic substitution or reduction of nitro precursors.

This step ensures the presence of the 3-amino substituent essential for the target compound's biological activity.

Representative Synthetic Route and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Claisen–Schmidt condensation to form chalcone | Acetophenone + aromatic aldehyde, NaOH, EtOH, reflux | 75-85 | Formation of α,β-unsaturated ketone intermediate |

| 2 | Cyclization with hydrazine hydrate to form pyrazole | Hydrazine hydrate, EtOH, reflux | 80-90 | Formation of 4,5-dihydro-1H-pyrazole ring |

| 3 | Acylation with chloroacetyl chloride | Chloroacetyl chloride, triethylamine, THF, 0°C | 78-85 | Introduction of ethanone moiety |

| 4 | Coupling with morpholine | Morpholine, base, reflux | 80-88 | Formation of morpholin-4-yl ethanone side chain |

| 5 | Amination or functional group modification | Amino hydrazine or reduction steps | 70-80 | Introduction of 3-amino group on pyrazole |

Yields are approximate and depend on reaction scale and purification methods.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals for pyrazole protons appear between 3.2–5.8 ppm.

- Ethylene −CH2 protons linked to morpholine resonate around 3.2–4.8 ppm.

- Amino protons typically show characteristic signals in the 7.7–10.5 ppm range depending on bonding environment.

- Carbon-13 NMR: Carbonyl carbons consistently appear near 165 ppm, confirming ethanone presence.

- Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- X-ray Crystallography: Used in related compounds to confirm heterocyclic ring structures and substituent orientations.

Summary of Key Research Findings

- The synthetic route is robust, involving classical organic reactions such as Claisen–Schmidt condensation, hydrazine cyclization, and acylation with morpholine-containing ethanone.

- Reaction conditions are mild, typically involving reflux in ethanol or THF with bases like triethylamine or sodium hydroxide.

- The yields are generally high (70–90%), indicating efficient synthesis suitable for scale-up.

- Spectroscopic data provide clear evidence of successful formation of the target compound with the correct substitution pattern.

- The presence of the morpholine ring and amino group on the pyrazole ring imparts potential biological activity, making this synthesis relevant for pharmaceutical applications.

常见问题

Q. How can multi-target effects (polypharmacology) be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。